Relevance: This compound represents a direct precursor fragment of Glycyl-alanyl-leucine. Coupling N-Benzyloxycarbonyl-glycyl-L-alanine with a suitable leucine derivative, followed by deprotection, leads to the formation of Glycyl-alanyl-leucine. This strategy is often employed in peptide synthesis to control racemization during coupling reactions [].
L-Leucine benzyl ester
Relevance: Similar to N-Benzyloxycarbonyl-glycyl-L-alanine, L-Leucine benzyl ester acts as a direct precursor fragment in the synthesis of Glycyl-alanyl-leucine. Coupling this compound with a suitable glycyl-alanine derivative, followed by deprotection, yields the target tripeptide [].
H-Gly-D-Ala-Leu-OH
Relevance: The presence of H-Gly-D-Ala-Leu-OH signals potential racemization during the synthesis of Glycyl-alanyl-leucine. The Izumiya test, a sensitive assay for detecting racemization in peptides, relies on the separation and quantification of this diastereomer to assess the stereochemical purity of the synthesized Glycyl-alanyl-leucine [, ].
H-Gly-Ala-Val-OH and H-Gly-Ala-Leu-OH
Relevance: These tripeptides share the same first two amino acids (Gly-Ala) as Gly-Ala-Leu. They differ only in the C-terminal amino acid. This structural similarity makes them useful in studying the influence of the C-terminal amino acid on peptide properties like separation behavior and diastereomeric resolution [].
Benzyl-oxycarbonyl-glycyl-L-alanine and L-Leucine benzyl ester
Relevance: These protected amino acids are used as coupling partners to synthesize Glycyl-alanyl-leucine []. The Izumiya test utilizes these protected forms for the synthesis of Gly-Ala-Leu, assessing the impact of different coupling reagents on racemization during this reaction [].
Boc-Gly-Ala-SH
Relevance: This compound presents an alternative route to synthesize Glycyl-alanyl-leucine. It utilizes the thiol acid functionality for peptide coupling, which can exhibit different reactivity and racemization profiles compared to traditional carboxylic acid coupling [].
Boc-Gly-Ala-OH
Relevance: This compound represents the conventional carboxylic acid counterpart to the thiol acid Boc-Gly-Ala-SH in peptide synthesis []. Comparisons between these two highlight the potential advantages of thiol acids in minimizing racemization during the synthesis of peptides like Glycyl-alanyl-leucine [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GJ-103 is an inducer of stop codon read-through. It restores the kinase activity of ataxia-telangiectasia mutated kinase (ATM) in patient-derived ataxia telangiectasia (A-T) lymphoblastoid cell lines containing homozygous TAG, TGA, or TAA nonsense mutations in ATM when used at concentrations of 10 and 30 μM.
GK187 is an inhibitor of Group VIA (GVIA) calcium-independent phospholipase A2 (iPLA2), an enzyme involved in basal cell metabolism. It inhibits GVIA iPLA2 by 99.8% at 0.091 mole fraction in a mixed micelle activity assay and is selective for GVIA iPLA2 over GIVA cPLA2 and GV sPLA2 where it shows less than 25% and 32.8% inhibition, respectively. The most potent and selective GVIA iPLA2 inhibitor ever reported GK187 is a potent and selective polyfluoroalkyl ketone inhibitors of GVIA calcium-independent phospholipase A2.
Givosiran is a novel small interfering RNA (siRNA)-based agent, acting as a conventional siRNA to trigger RNA interference (RNAi)-mediated gene silencing on delta-ALA synthase 1 (ALAS1).
GK921 is an inhibitor of transglutaminase 2 (TG2; IC50 = 7.71 µM). It is cytotoxic against a panel of eight renal cell carcinoma (RCC) cell lines (mean GI50 = 0.905 µM). GK921 (8 mg/kg) suppresses tumor growth in ACHN and Caki-1 RCC mouse xenograft models. GK921 is a transglutaminase 2 (TGase 2) inhibitor. GK921 showed cytotoxicity to RCC (average GI50 in eight RCC cell lines: 0.905 μM). A single treatment with GK921 almost completely reduced tumor growth by stabilizing p53 in the ACHN and CAKI-1 preclinical xenograft tumor models. TGase 2 inhibitor GK921 abrogates RCC growth in xenograft tumor models, suggesting the possibility of a new therapeutic approach to RCC.
GKT136901 is a dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4 (Kis = 160 and 165 nM, respectively). It is selective for NOX1 and NOX4 over NOX2 and xanthine oxidase (Kis = 1,530 and >30,000 nM, respectively), as well as over a panel of 18 enzymes and ion channels at 10 µM. GKT136901 (0.1, 1, and 10 µM) scavenges peroxynitrite radicals, as well as prevents the nitration and dimerization of α-synuclein, in cell-free assays. It prevents peroxynitrite-induced cell death of differentiated LUHMES cells when used at a concentration of 10 µM. Novel NOX1/4 inhibitor, blocking tumor angiogenesis through a PPARα mediated mechanism and selective scavenging of peroxynitrite (PON) GKT136901 is a NOX1/4 inhibitor. It acts by blocking tumor angiogenesis through a PPARα mediated mechanism and selective scavenging of peroxynitrite (PON).